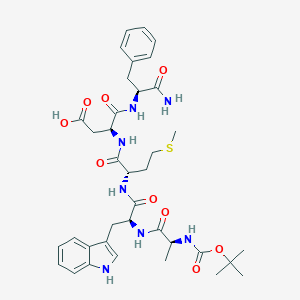

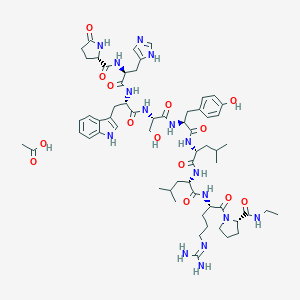

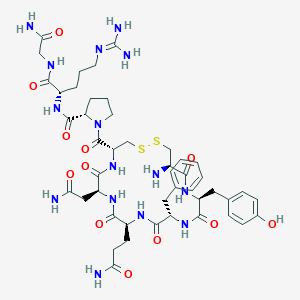

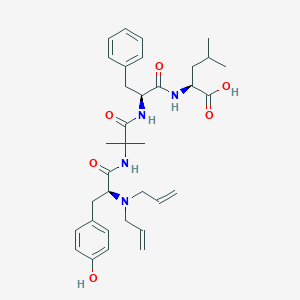

![molecular formula C31H57N5O9 B549376 (3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid CAS No. 11076-29-2](/img/structure/B549376.png)

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid

Descripción general

Descripción

Acetyl Pepstatin is an HIV-1 protease inhibitor (Ki = 20 nM at pH 4.7), also inhibits HIV-2 protease (Ki = 5 nM at pH 4.7). It shows antiviral property.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Synthesis from L-Leucine

A study by Yin (2015) outlined the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine. This synthesis involved protection of amino and carboxyl groups, nucleophilic substitution, stereoselective reduction, and oxidation processes, yielding an overall yield of about 33.6% (Yin, 2015).

Biologically Important Threo-β-Hydroxy-γ-amino Acids Synthesis

Shinozaki et al. (1996) synthesized biologically important threo-β-hydroxy-γ-amino acids, including (3S,4S)-statine, from D-glucosamine. This involved C(6)-carbon degradation and elimination of the C(4)-hydroxy group of D-glucosamine, yielding key intermediates for synthesizing target compounds (Shinozaki et al., 1996).

Analogues for Carboxyl Protease Inhibition

Rich et al. (1980) synthesized analogues of the carboxyl protease inhibitor, pepstatin, from N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid. This study found that specific structural changes in the analogues significantly affected their ability to inhibit pepsin and renin (Rich et al., 1980).

Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids

Ishibuchi et al. (1992) presented a stereoselective preparation of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of Amastatin and Bestatin, from previously reported chiral synthons (Ishibuchi et al., 1992).

Propiedades

Número CAS |

11076-29-2 |

|---|---|

Nombre del producto |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

Fórmula molecular |

C31H57N5O9 |

Peso molecular |

643.8 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H57N5O9/c1-15(2)11-21(32)23(38)13-25(40)36(30(44)19(9)33-22(12-16(3)4)24(39)14-26(41)42)31(45)28(18(7)8)35-29(43)27(17(5)6)34-20(10)37/h15-19,21-24,27-28,33,38-39H,11-14,32H2,1-10H3,(H,34,37)(H,35,43)(H,41,42)/t19-,21-,22?,23-,24-,27-,28-/m0/s1 |

Clave InChI |

WKYBEGDEGRCZNF-LBTYKNIQSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O |

SMILES |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

SMILES canónico |

CC(C)CC(C(CC(=O)N(C(=O)C(C)NC(CC(C)C)C(CC(=O)O)O)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)N |

Apariencia |

Solid powder |

Punto de ebullición |

992.8±65.0 °C at 760 mmHg |

melting_point |

N/A |

Otros números CAS |

56093-98-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

Ac-Val-Val-Sta-Ala-Sta-OH |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

-20°C |

Sinónimos |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.